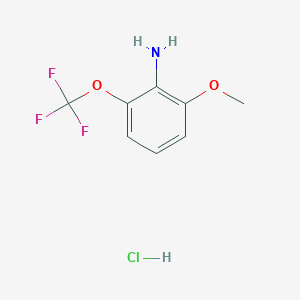

2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride

Description

2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride is an organic compound with the molecular formula C8H9ClF3NO2 and a molecular weight of 243.61 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups. This compound is typically found in a powdered form and is used in various chemical applications .

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2.ClH/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTYVWNMKKYNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060033-32-9 | |

| Record name | 2-methoxy-6-(trifluoromethoxy)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride involves several steps:

Starting Materials: The synthesis begins with 2-methoxyaniline and trifluoromethoxybenzene.

Reaction Conditions: The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) under an inert atmosphere.

Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy or trifluoromethoxy groups are replaced by other functional groups using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include substituted anilines, quinones, and amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it versatile for creating a range of derivatives.

Biology

The biological activities of 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride have been extensively studied:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro studies have shown minimum inhibitory concentration (MIC) values as low as 4 μg/mL .

- Anticancer Properties : The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, with mechanisms involving modulation of cell cycle proteins and apoptotic pathways. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines .

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for developing drugs targeting specific enzymes and receptors involved in metabolic pathways. Its unique structure allows for potential modifications that could enhance therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against multidrug-resistant strains of E. coli, with MIC values indicating potent activity against resistant infections.

- Cancer Cell Apoptosis : Another investigation revealed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, demonstrating its potential role in inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.

Pathways Involved: The compound can inhibit or activate certain pathways, leading to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride can be compared with other similar compounds:

Similar Compounds: Examples include 2-methoxyaniline, 6-trifluoromethoxyaniline, and other substituted anilines.

Biological Activity

2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride, an organic compound with the molecular formula C8H9ClF3NO2, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a significant subject in medicinal chemistry and pharmacology.

- Molecular Weight : 243.61 g/mol

- Molecular Structure : Contains both methoxy and trifluoromethoxy substituents, contributing to its unique chemical characteristics.

Preparation Methods

The synthesis of this compound typically involves:

- Starting Materials: 2-methoxyaniline and trifluoromethoxybenzene.

- Reaction Conditions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3) are used under inert atmospheres to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : It primarily interacts with enzymes and receptors involved in metabolic pathways.

- Biological Pathways : The compound can inhibit or activate pathways that lead to significant changes in cellular functions, particularly in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Anticancer Properties

The compound's potential as an anticancer agent is under investigation:

- Cell Line Studies : In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms involving the modulation of cell cycle proteins and apoptotic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxyaniline | Methoxy group only | Moderate antimicrobial activity |

| 6-Trifluoromethoxyaniline | Trifluoromethoxy group only | High potency against certain bacteria |

| This compound | Both methoxy and trifluoromethoxy groups | Enhanced antimicrobial and anticancer properties |

Case Studies

- Antimicrobial Efficacy : A study demonstrated the efficacy of the compound against multidrug-resistant strains of E. coli, with MIC values as low as 4 μg/mL, showcasing its potential as a therapeutic agent in treating resistant infections .

- Cancer Cell Apoptosis : In a recent investigation, treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, indicating its role in inducing apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.